molecular formula C25H33FO6 B190666 Betamethasone 21-Propionate CAS No. 75883-07-7

Betamethasone 21-Propionate

Cat. No.: B190666
CAS No.: 75883-07-7
M. Wt: 448.5 g/mol
InChI Key: ALINSFFSOAHJII-XGQKBEPLSA-N
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Description

Betamethasone 21-Propionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders such as eczema and psoriasis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Propionate involves multiple steps, starting from the basic steroid structure. The process typically includes the introduction of a fluorine atom at the 9th position and a hydroxyl group at the 11th position. The propionate ester is then formed at the 21st position through esterification with propionic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to ensure compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its pharmacological properties .

Scientific Research Applications

Betamethasone 21-Propionate has a wide range of applications in scientific research:

Mechanism of Action

Betamethasone 21-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Uniqueness: Betamethasone 21-Propionate is unique due to its balanced potency and safety profile, making it suitable for long-term use in chronic conditions. Its specific esterification at the 21st position enhances its stability and skin penetration, providing effective and sustained therapeutic effects .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINSFFSOAHJII-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226784
Record name Betamethasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75883-07-7
Record name Betamethasone 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75883-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major degradation products of Betamethasone Dipropionate and under what conditions are they formed?

A1: Betamethasone Dipropionate can degrade into several products, with the major ones being Betamethasone 17-Propionate, Betamethasone 21-Propionate, and Betamethasone alcohol. These degradation products are formed under both thermal and photochemical conditions. [, ] Thermal degradation occurs at elevated temperatures (e.g., 40°C) and is influenced by pH, media, phosphate concentration, and ionic strength. [] Photodegradation, on the other hand, occurs upon exposure to UV radiation (300-400 nm) and can happen in both aqueous and organic solvents. []

Q2: How does the pH of the environment affect the stability of Betamethasone Dipropionate and Betamethasone Valerate?

A2: Both Betamethasone Dipropionate and Betamethasone Valerate exhibit pH-dependent stability. Betamethasone Valerate shows maximum stability in a slightly acidic environment, specifically at a pH of 4-5. [] Similarly, Betamethasone Dipropionate demonstrates maximum stability within a slightly acidic pH range of 3.5-4.5. [] This suggests that acidic conditions could be favorable for formulating these compounds to enhance their shelf-life.

Q3: Can you describe a validated analytical method used for quantifying Betamethasone Dipropionate and its related substances in topical formulations?

A3: A gradient reversed-phase High-Performance Liquid Chromatography (HPLC) method has been validated for quantifying Betamethasone Dipropionate, its related substances, and degradation products. [] This method utilizes an Altima C18 column with a specific mobile phase composition and gradient elution program. The detection is performed at a wavelength of 240 nm. This validated method demonstrates excellent sensitivity, specificity, linearity, accuracy, precision, and stability-indicating capabilities. []

Q4: What are the potential applications of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in the context of Betamethasone research?

A4: LC-ESI-MS/MS has been employed to analyze urine samples for the presence of Betamethasone and its potential metabolites, including Betamethasone 17-Propionate, after the topical application of Betamethasone Dipropionate ointment. [] This technique is particularly useful for identifying and quantifying low concentrations of drugs and their metabolites in complex biological matrices, enabling excretion studies and doping control analyses.

Q5: Are there any strategies to improve the photostability of Betamethasone esters in topical formulations?

A5: Research suggests that incorporating compounds like vanillin, butyl hydroxytoluene, and titanium dioxide into cream and gel formulations can enhance the photostability of Betamethasone esters. [] These compounds act either by absorbing UV radiation (spectral overlay) or by scattering light, thereby minimizing the amount of UV light that reaches the Betamethasone esters and reducing their photodegradation. Titanium dioxide, in particular, has shown significant promise in photostabilization efforts. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.